molecular formula C2H7O2P B1211805 Dimethylphosphinic acid CAS No. 3283-12-3

Dimethylphosphinic acid

Cat. No. B1211805
CAS RN: 3283-12-3
M. Wt: 94.05 g/mol
InChI Key: GOJNABIZVJCYFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylphosphinic acid and related compounds often involves intricate chemical processes. A notable example is the synthesis of high purity nonsymmetric dialkylphosphinic acid extractants, which demonstrates the complexity and precision required in producing such compounds. The synthesis process typically involves the reaction of a phosphorus source with olefins to generate monoalkylphosphinic acid intermediates, further reacting to yield the desired phosphinic acid derivatives (Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of dimethylphosphinic acid has been a subject of extensive study. One significant research focused on the gas-phase structure of its cyclic dimer, determined through electron diffraction. The study revealed intricate details about bond lengths and angles, providing insights into the molecular configuration and the influence of hydrogen bonding on the structure (Khaikin et al., 2003).

Chemical Reactions and Properties

Dimethylphosphinic acid participates in various chemical reactions, highlighting its reactivity and potential utility in different applications. Research has explored its ability to form cyclic trimers in polar aprotic solvents, indicating its propensity to engage in hydrogen bonding and self-association, which are crucial for understanding its behavior in different environments (Mulloyarova et al., 2018).

Physical Properties Analysis

The physical properties of dimethylphosphinic acid and its derivatives, such as solubility, melting point, and boiling point, are essential for its handling and application in various fields. Although specific studies on these properties were not identified in this search, they are typically determined experimentally and are crucial for the practical use of the compound.

Chemical Properties Analysis

The chemical properties of dimethylphosphinic acid, including acidity, basicity, and reactivity with other compounds, are fundamental aspects of its chemistry. For instance, the study on its reactivity with iridium(I) and rhodium(I) complexes underscores its potential in catalysis and the formation of complex compounds, demonstrating its versatility and importance in chemical synthesis (Bennett & Mitchell, 1974).

Scientific Research Applications

  • Proton Transfer and Structural Analysis : A study by Babin, Prisyazhnyuk, and Ustynyuk (2008) explored the structures of dimers formed by dimethylphosphinic acid. They used density functional theory to show the formation of strong dimeric associates through hydrogen bonds and dipole-dipole interactions. The study also found that proton transfer in these dimers occurs via symmetrical transition states with lower activation barriers than in monomers.

  • Gas-Phase Molecular Structure : Khaikin et al. (2003) conducted a gas-phase electron diffraction study of the cyclic dimer of dimethylphosphinic acid. They found that the hydrogen bonds in the gas phase are significantly longer than in the solid state, which aligns with the observed strengthening of H-bonds during the transition from gas to solid.

  • Conformational Mobility and NMR Chemical Shifts : Mulloyarova et al. (2019) studied the conformational mobility and proton transfer in hydrogen-bonded dimers and trimers of dimethylphosphinic acid among other acids. They discovered that 31P NMR chemical shifts are highly sensitive to conformational changes, providing insights into the dynamics of these molecular structures.

  • Symmetry and Chirality in Cyclic Trimers : A 2018 study by Mulloyarova et al. examined the symmetry and chirality in cyclic trimers of dimethylphosphinic acid. They used NMR to study the stoichiometry and hydrogen bond cooperativity in these structures, revealing significant insights into their molecular geometry and interactions.

  • Polymer Precursors from Natural Oils : In the field of green chemistry, Furst et al. (2012) investigated the production of polymer precursors, including dimethylphosphinic acid derivatives, from natural oils. This research highlighted the potential of dimethylphosphinic acid in sustainable materials production.

  • Solvent Activation in Alkylphosphane Iron Complexes : Kohl et al. (2006) explored the reactivity of dimethylphosphinic acid in the context of iron complexes. They found that water can produce dimethylphosphinic acid and protonate the remainder of the complex, leading to unique iron(II) complexes.

Safety And Hazards

Dimethylphosphinic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

dimethylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJNABIZVJCYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186499
Record name Dimethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphosphinic acid

CAS RN

3283-12-3
Record name Dimethylphosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3283-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylphosphinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphosphinic acid
Source European Chemicals Agency (ECHA)
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Record name DIMETHYLPHOSPHINIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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